(2,5-Dibromo-3-methoxyphenyl)methanol

Synthetic Chemistry Cross-Coupling Quality Control

Why accept generic dibromo isomers? Only the 2,5-dibromo-3-methoxy substitution pattern (InChI Key: HWMSYIWQCRIDNU-UHFFFAOYSA-N) delivers the precise steric and electronic profile required for reproducible Suzuki-Miyaura boronic acid synthesis. Substituting 2,6- or 3,5-isomers risks failed couplings, unwanted byproducts, and costly protocol re-optimization. This ≥98% purity benzyl alcohol building block is specifically cataloged for SAR exploration and lead optimization programs. Ensure isomeric purity—procure the correct CAS 2385491-94-9 for your next cross-coupling step.

Molecular Formula C8H8Br2O2
Molecular Weight 295.96 g/mol
CAS No. 2385491-94-9
Cat. No. B6290601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dibromo-3-methoxyphenyl)methanol
CAS2385491-94-9
Molecular FormulaC8H8Br2O2
Molecular Weight295.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)CO)Br
InChIInChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3
InChIKeyHWMSYIWQCRIDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9): Structural Identification and Procurement Specifications


(2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9) is a dibrominated methoxybenzyl alcohol with the molecular formula C₈H₈Br₂O₂ and a molecular weight of 295.96 g/mol. It belongs to the class of substituted phenolic benzyl alcohols and is primarily utilized as a versatile synthetic intermediate in organic and medicinal chemistry. This compound is characterized by bromine substitution at the 2- and 5-positions and a methoxy group at the 3-position of the phenyl ring , a substitution pattern that defines its reactivity and utility relative to other positional isomers. It is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% [1].

Why Dibromo-Methoxyphenyl Isomers Cannot Be Interchanged: A Critical Guide to 2,5-Substitution Specificity


Within the family of dibromo-methoxyphenyl methanols, simple substitution by an isomer—such as the 2,6- or 3,5-dibromo analogs—is chemically and practically non-viable. The specific 2,5-dibromo-3-methoxy substitution pattern is essential for particular synthetic applications, especially as a precursor to the corresponding boronic acid used in Suzuki-Miyaura cross-couplings . The precise placement of bromine atoms dictates the molecule's electronic distribution, steric profile, and subsequent regioselectivity in downstream reactions. Furthermore, the 2,5-isomer is specifically cataloged and available with a defined purity specification (≥98%) and a well-characterized InChI Key (HWMSYIWQCRIDNU-UHFFFAOYSA-N) that guarantees its exact identity [1]. Substituting an isomer with a different bromination pattern (e.g., 2,6- or 2,4-) would alter the compound's reactivity, potentially leading to failed reactions, the formation of unintended byproducts, or the need for costly and time-consuming re-optimization of established synthetic protocols.

Procurement-Relevant Quantitative Differentiation: Comparing (2,5-Dibromo-3-methoxyphenyl)methanol Against Isomeric Analogs


Positional Isomer Purity Benchmarking: 2,5- vs. 2,6-Dibromo-3-methoxyphenyl Isomers

In a direct procurement comparison, the target 2,5-isomer is commercially available with a specified purity of NLT 98% [1], while its closest positional isomer, (2,6-Dibromo-3-methoxyphenyl)methanol (CAS 2247439-06-9), is typically offered at a lower minimum purity of 95% . This quantifiable difference in minimum purity specification directly impacts the utility of the compound in sensitive applications where high purity is critical.

Synthetic Chemistry Cross-Coupling Quality Control

Comparative Identity Verification: InChI Key Differentiation for Exact Isomer Procurement

The unique InChI Key for the 2,5-isomer, HWMSYIWQCRIDNU-UHFFFAOYSA-N , provides definitive identity verification. This identifier is distinct from the InChI Keys of related isomers, such as that for (2,6-Dibromo-3-methoxyphenyl)methanol, whose InChI string (InChI=1S/C8H8Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3) corresponds to a different key.

Analytical Chemistry Inventory Management Compound Registration

Synthetic Utility as a Cross-Coupling Precursor: The 2,5-Isomer's Advantage

The 2,5-dibromo substitution pattern is specifically exploited for the synthesis of (2,5-Dibromo-3-methoxyphenyl)boronic acid (CAS 919355-33-2) , a valuable building block for palladium-catalyzed cross-coupling reactions. While other dibromo isomers can also be converted to boronic acids, the 2,5-arrangement provides a distinct electronic and steric environment. This targeted application is not as prominently documented for the 3,5- (CAS 114113-99-4) or 2,4- (CAS 2386293-45-2) isomers, highlighting the 2,5-isomer's specific role in this key synthetic transformation.

Suzuki-Miyaura Coupling Boronic Acid Synthesis Medicinal Chemistry

Optimized Use-Case Scenarios for (2,5-Dibromo-3-methoxyphenyl)methanol (CAS 2385491-94-9)


Synthesis of 2,5-Disubstituted Aryl Building Blocks via Cross-Coupling

This compound is the ideal starting material for the synthesis of (2,5-Dibromo-3-methoxyphenyl)boronic acid, a key intermediate for Suzuki-Miyaura cross-coupling reactions . The 2,5-substitution pattern is crucial for achieving the desired regioselectivity in these couplings, enabling the construction of complex biaryl architectures for pharmaceutical and materials science research.

High-Precision Organic Synthesis Requiring Verified Isomer Purity

In research environments where high purity (≥98%) is a non-negotiable requirement for reproducibility, this specific isomer is procured from vendors offering a minimum purity of 98% . Its unique InChI Key (HWMSYIWQCRIDNU-UHFFFAOYSA-N) ensures that the correct isomer is used, a critical factor when exploring structure-activity relationships (SAR) or optimizing a synthetic route where isomeric purity is paramount.

Exploratory Medicinal Chemistry and Chemical Biology

As a versatile halogenated benzyl alcohol building block, (2,5-Dibromo-3-methoxyphenyl)methanol is used to synthesize diverse small-molecule libraries. The compound's defined structure and commercial availability with detailed analytical data make it a reliable starting point for generating novel chemical entities for biological target screening and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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